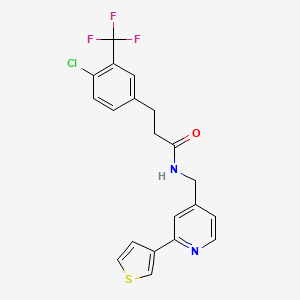

3-(4-chloro-3-(trifluoromethyl)phenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide

Description

This compound features a propanamide backbone with two critical substituents:

- A 4-chloro-3-(trifluoromethyl)phenyl group: Known to enhance lipophilicity and metabolic stability, commonly used in medicinal chemistry to improve target binding .

Properties

IUPAC Name |

3-[4-chloro-3-(trifluoromethyl)phenyl]-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClF3N2OS/c21-17-3-1-13(9-16(17)20(22,23)24)2-4-19(27)26-11-14-5-7-25-18(10-14)15-6-8-28-12-15/h1,3,5-10,12H,2,4,11H2,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXKZTNPVWWZWHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCC(=O)NCC2=CC(=NC=C2)C3=CSC=C3)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClF3N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(4-chloro-3-(trifluoromethyl)phenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including case studies, research findings, and relevant data.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

- Core Structure : The compound features a trifluoromethyl-substituted phenyl group, which is known to enhance lipophilicity and potentially bioactivity.

- Functional Groups : The presence of a thiophene ring and a pyridine moiety suggests potential interactions with biological targets, particularly in enzymatic pathways.

Antiviral Properties

Research indicates that compounds containing heterocycles, such as the pyridine and thiophene present in this molecule, often exhibit antiviral activity. A study on related compounds showed promising results against various viral targets, suggesting that modifications in the structure can lead to enhanced efficacy .

Anticancer Activity

Several derivatives of similar structures have demonstrated significant anticancer properties. For example, compounds with similar substitutions have shown IC50 values in the low micromolar range against cancer cell lines such as MCF-7 and A549. For instance, one study reported an IC50 of 0.31 µM against HT-29 cells for a related compound . This indicates that the compound may possess similar anticancer potential.

Case Studies

- Anticancer Activity Against MCF-7 Cells

- Antiviral Activity Evaluation

Data Summary Table

| Biological Activity | Cell Line/Target | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 | 3.2 | |

| Anticancer | HT-29 | 0.31 | |

| Antiviral | MT-4 | 0.20 |

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The presence of halogenated groups enhances binding affinity to enzyme active sites, which is crucial for inhibiting pathways involved in cell proliferation.

- Cell Cycle Disruption : Similar compounds have been shown to affect cell cycle progression, leading to increased apoptosis in cancer cells through mechanisms involving caspase activation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Propanamide-Based TRPV1 Antagonists ()

-

- Structure: 2-(3-Fluoro-4-(methylsulfonamido)phenyl)-N-((2-(N-(4-methylbenzyl)phenylsulfonamido)-6-(trifluoromethyl)pyridin-3-yl)methyl)propanamide.

- Key Differences: Replaces thiophene with a benzylsulfonamido group.

- Impact: The sulfonamide enhances solubility but may reduce membrane permeability compared to the thiophene-containing target compound .

- Compound 43 (): Structure: Cyclopentylmethoxy-substituted pyridine.

Triazole-Based NLO Compounds ()

- Example: 2-((5-(3-Bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-chloro-3-(trifluoromethyl)phenyl)propanamide. Key Differences: A triazole-thioether replaces the pyridine-thiophene motif. Impact: The triazole core enhances nonlinear optical (NLO) properties, diverging from the biological focus of the target compound .

Ureido and Benzamide Derivatives ()

Physicochemical Properties

Q & A

Q. Q1. What are the common synthetic routes for synthesizing 3-(4-chloro-3-(trifluoromethyl)phenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide, and what critical reaction conditions must be optimized?

Answer: The synthesis typically involves multi-step organic reactions, including:

- Amide coupling : Use of coupling agents like EDC·HCl or HOBt·H₂O for forming the propanamide backbone .

- Heterocyclic substitution : Introduction of the thiophen-3-yl group via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol for high purity (>95%) .

Q. Critical conditions :

Q. Q2. How is the compound characterized post-synthesis to confirm structural integrity and purity?

Answer: Standard analytical methods include:

- NMR spectroscopy : ¹H/¹³C NMR to verify aromatic proton environments and substituent positions .

- Mass spectrometry (HRMS) : To confirm molecular weight (e.g., expected [M+H]⁺ ion at m/z 467.04) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

Answer: Contradictions may arise from assay variability or impurity profiles. Methodological solutions include:

- Orthogonal assays : Validate enzyme inhibition (e.g., kinase assays) with cell-based viability tests (MTT assays) .

- Impurity profiling : Use HPLC-MS to identify and quantify synthetic byproducts (e.g., N-methylated analogs) that may interfere with activity .

- Structural analogs : Compare activity of derivatives (e.g., replacing thiophene with furan) to isolate pharmacophore contributions .

Q. Q4. What strategies are recommended for elucidating the molecular conformation and intermolecular interactions of this compound in solid-state studies?

Answer:

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N—H⋯O interactions observed in related propanamide derivatives) .

- DFT calculations : Optimize geometry using B3LYP/6-311G(d,p) basis sets to compare experimental vs. theoretical bond lengths .

- Thermogravimetric analysis (TGA) : Assess thermal stability and phase transitions linked to molecular interactions .

Q. Q5. How can computational modeling be leveraged to predict the compound’s binding affinity to potential biological targets?

Answer:

Q. Q6. What synthetic modifications could enhance the compound’s pharmacokinetic properties while retaining bioactivity?

Answer:

- LogP optimization : Introduce polar groups (e.g., -OH or -SO₃H) to improve solubility without disrupting aromatic stacking .

- Metabolic stability : Fluorine substitution at meta/para positions to reduce CYP450-mediated oxidation .

- Prodrug strategies : Esterify the propanamide moiety for controlled release in vivo .

Q. Q7. How should researchers design experiments to investigate structure-activity relationships (SAR) for derivatives of this compound?

Answer:

- Scaffold diversification : Synthesize analogs with varying substituents (e.g., Cl → CF₃, thiophene → pyridine) .

- Bioisosteric replacement : Substitute the trifluoromethyl group with cyano or nitro groups to assess electronic effects .

- 3D-QSAR models : Use CoMFA/CoMSIA to correlate steric/electrostatic fields with IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.